molecular formula C9H9F3N2O2 B12984746 (S)-2-Amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid

(S)-2-Amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid

Cat. No.: B12984746
M. Wt: 234.17 g/mol
InChI Key: PZPJHHBISUXRTK-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid is a compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the chlorine/fluorine exchange using trichloromethylpyridine. Another approach is the construction of the pyridine ring from a trifluoromethyl-containing building block. Direct introduction of the trifluoromethyl group using a trifluoromethyl active species such as trifluoromethyl iodide is also employed .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production. For example, the Suzuki–Miyaura coupling reaction is widely used in industrial settings due to its mild and functional group-tolerant reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(S)-2-Amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its binding affinity to certain receptors or enzymes. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyridines and amino acids. Examples are:

Uniqueness

What sets (S)-2-Amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid apart is its specific combination of the trifluoromethyl group and the pyridine ring, which imparts unique electronic and steric properties. These properties make it a valuable compound for various applications, particularly in drug development and materials science.

Properties

Molecular Formula

C9H9F3N2O2

Molecular Weight

234.17 g/mol

IUPAC Name

(2S)-2-amino-3-[5-(trifluoromethyl)pyridin-2-yl]propanoic acid

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)5-1-2-6(14-4-5)3-7(13)8(15)16/h1-2,4,7H,3,13H2,(H,15,16)/t7-/m0/s1

InChI Key

PZPJHHBISUXRTK-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=NC=C1C(F)(F)F)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)CC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.